![molecular formula C15H13FN4O2 B1435922 Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2173115-80-3](/img/structure/B1435922.png)

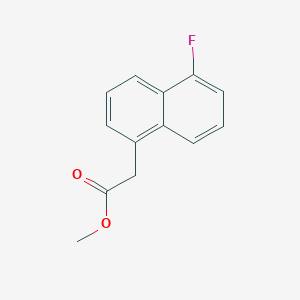

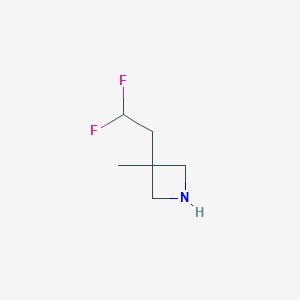

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .Applications De Recherche Scientifique

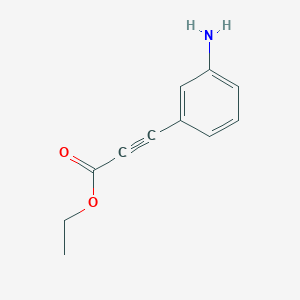

1. Potential Cardiovascular Applications Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives have been synthesized and studied for their binding affinity to Ca2 channels in rat cerebral cortex membranes. Several compounds, including methyl 4,7-dihydro-3-isobuty1-6-methy1-4-(3-nitrophenyl)thieno[2,3-Mpyridine-5-carboxylate (S-312), demonstrated potent coronary vasodilator and antihypertensive activities, suggesting potential applications in cardiovascular medicine (Adachi et al., 1988).

2. Pharmacological Activities A study investigated the soluble guanylyl cyclase activator BAY 60-2770, which increases the catalytic activity of heme-oxidized or heme-free enzyme forms. Responses to BAY 60-2770 under baseline and elevated tone conditions suggest vasodilator activity in pulmonary and systemic vascular beds, indicating potential pharmacological applications (Pankey et al., 2011).

3. Structural and Biological Activity Studies Research on the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives has highlighted their role as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists. These compounds, such as a representative compound (10f), have shown effectiveness in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model, indicating potential applications in treating metabolic disorders (Miyachi et al., 2019).

4. Potential in Cancer Research and Treatment Compounds like BAY 41-4109, a heteroaryl-pyrimidine, have demonstrated significant antiviral activity against human hepatitis B virus (HBV) in HBV-transgenic mice. Such findings suggest the potential of this compound derivatives in the development of new anti-HBV drugs (Weber et al., 2002).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazolo[3,4-b]pyridine nucleus in the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The success of similar compounds in suzuki–miyaura cross-coupling reactions suggests that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The stability of similar compounds in various reaction conditions suggests that they may be relatively stable in different environments .

Analyse Biochimique

Biochemical Properties

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with TRKA, TRKB, and TRKC, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7, demonstrating selective cytotoxicity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting TRKs, leading to reduced cell survival and proliferation . These effects highlight its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and survival . Additionally, the compound may interact with other biomolecules, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKs, leading to sustained anti-proliferative activity in cancer cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . Its metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile. Understanding these pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which may be directed by targeting signals or post-translational modifications . Its subcellular localization is crucial for its activity and function, as it needs to reach its target sites to exert its biological effects.

Propriétés

IUPAC Name |

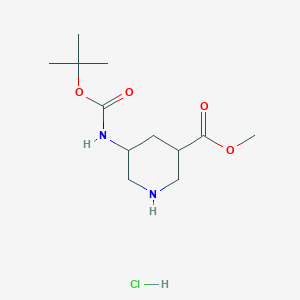

methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNIKNOQLROMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

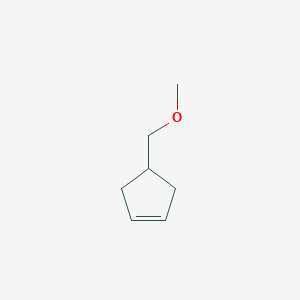

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)

![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)